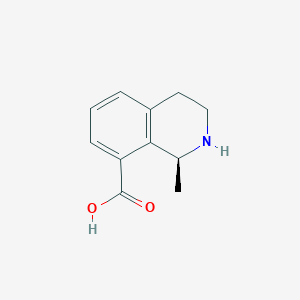

(S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

Description

(S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is a chiral tetrahydroisoquinoline derivative characterized by a methyl group at the 1-position and a carboxylic acid substituent at the 8-position of the isoquinoline scaffold. This compound is structurally related to natural alkaloids and synthetic analogs with diverse pharmacological applications. Its stereochemistry (S-configuration) and substituent arrangement influence its physicochemical properties and biological interactions, making it a subject of interest in medicinal chemistry and drug development.

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

(1S)-1-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid |

InChI |

InChI=1S/C11H13NO2/c1-7-10-8(5-6-12-7)3-2-4-9(10)11(13)14/h2-4,7,12H,5-6H2,1H3,(H,13,14)/t7-/m0/s1 |

InChI Key |

GVAAOBULEFOLBI-ZETCQYMHSA-N |

Isomeric SMILES |

C[C@H]1C2=C(CCN1)C=CC=C2C(=O)O |

Canonical SMILES |

CC1C2=C(CCN1)C=CC=C2C(=O)O |

Origin of Product |

United States |

Preparation Methods

Pictet-Spengler Cyclization

The Pictet-Spengler reaction is a cornerstone for constructing the tetrahydroisoquinoline core. A modified protocol for enantioselective synthesis involves:

-

Starting materials : L-Phenylalanine derivatives or homologated precursors.

-

Cyclization : Formaldehyde or paraformaldehyde in trifluoroacetic acid (TFA) at 80°C achieves ring closure.

-

Stereochemical control : Chiral auxiliaries or asymmetric catalysis ensures (S)-configuration .

-

Methyl (S)-phenylalaninate hydrochloride is treated with paraformaldehyde in TFA.

-

Cyclization at reflux (6–7 hours) yields (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate.

-

Hydrolysis with NaOH provides the carboxylic acid (85–92% yield).

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | Paraformaldehyde, TFA, 80°C | 80–95% |

| Hydrolysis | 2M NaOH, 60°C | 85–92% |

Bischler-Napieralski Reaction Followed by Reduction

This method constructs the isoquinoline skeleton before reduction to the tetrahydro form:

-

Cyclodehydration : Phenethylamide derivatives undergo POCl₃-mediated cyclization.

-

Reduction : Sodium borohydride or catalytic hydrogenation saturates the heterocycle .

-

N-(2-Phenethyl)benzamide is treated with PCl₅ in toluene to form 3,4-dihydroisoquinoline.

-

Reduction with NaBH₄ in methanol yields 1-phenyl-1,2,3,4-tetrahydroisoquinoline.

-

Methylation at N-1 via Eschweiler-Clarke reaction introduces the methyl group.

Challenges :

-

Racemization during reduction requires chiral resolution (e.g., tartrate salts) .

-

Over-reduction or byproduct formation necessitates careful stoichiometry.

Solid-Phase Synthesis

Solid-supported strategies enable rapid diversification and high purity:

-

Resin-bound intermediates : Marshall linker or Wang resin immobilizes carboxylic acid precursors.

-

Stepwise functionalization :

-

BOC-protected tetrahydroisoquinoline-8-carboxylic acid is esterified to hydroxyphenylsulfide resin.

-

TFA cleavage removes BOC, exposing the amine for methyl group introduction via alkyl halides.

-

Acidic cleavage releases the product (70–85% yield).

Advantages :

-

Avoids intermediate isolation.

-

Scalable for combinatorial libraries.

Enantioselective Synthesis via Chiral Resolution

Racemic mixtures are resolved using chiral acids or enzymes:

-

Chemical resolution : (S)-1-Methyl derivatives are isolated via diastereomeric salt formation with D-tartaric acid .

-

Enzymatic deracemization : D-Amino acid oxidase (FsDAAO) selectively oxidizes the (R)-enantiomer, leaving (S)-product in >99% ee .

-

Racemic 1-methyl-THIQ-8-carboxylic acid is treated with FsDAAO and ammonia-borane.

-

Dynamic kinetic resolution achieves 98% conversion and >99% ee for the (S)-enantiomer.

Data :

| Parameter | Value |

|---|---|

| Enzyme loading | 10 mg/mL |

| Reaction time | 24 h |

| Isolated yield | 82% |

Chemoenzymatic Deracemization

Combining chemical synthesis with enzymatic catalysis enhances stereocontrol:

-

Racemic substrate preparation : Via Pictet-Spengler or Bischler-Napieralski methods.

-

Oxidative deracemization : FsDAAO oxidizes the undesired enantiomer, while reducing agents regenerate the desired (S)-form .

Optimized Conditions :

-

pH 8.0, 30°C, NADH recycling system.

-

Yields: 73–82% with >99% ee.

Industrial-Scale Considerations

Key Challenges :

-

Cost-effective chiral catalysts.

-

Minimizing heavy metal residues (e.g., from hydrogenation).

Solutions :

Chemical Reactions Analysis

Types of Reactions

(S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Properties

Research indicates that (S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid exhibits antidepressant-like effects in animal models. It acts on the serotonin and norepinephrine systems, suggesting its potential as a therapeutic agent for depression and anxiety disorders .

Neuroprotective Effects

This compound has also been studied for its neuroprotective properties. It may help mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells. These effects are particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease .

Neuropharmacology

Cognitive Enhancer

There is evidence that (S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid can enhance cognitive function. It appears to improve learning and memory in preclinical studies by modulating cholinergic signaling pathways . This makes it a candidate for further investigation in treating cognitive impairments associated with aging or neurodegenerative diseases.

Dopaminergic Activity

The compound has shown potential as a dopaminergic agent. Its structural similarity to other known dopaminergic compounds suggests that it could influence dopamine receptor activity, which is crucial for conditions like schizophrenia and attention deficit hyperactivity disorder (ADHD) .

Organic Synthesis

Building Block for Synthesis

(S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for the development of derivatives that can have enhanced biological activities .

Synthesis of Isoquinoline Derivatives

The compound is utilized in the synthesis of isoquinoline derivatives that are used in diverse applications ranging from agrochemicals to pharmaceuticals. The versatility of its chemical structure enables the modification of functional groups to tailor properties for specific uses .

Case Studies

Mechanism of Action

The mechanism of action of (S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may modulate the activity of certain enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis of key analogs:

5-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic Acid Hydrochloride

- Substituents : Fluorine at position 5; hydrochloride salt form.

- Molecular Formula: C₁₀H₁₁ClFNO₂.

- Molecular Weight : 231.65 g/mol.

- Key Properties: The electron-withdrawing fluorine atom enhances the acidity of the carboxylic acid group (lower pKa compared to non-fluorinated analogs). Improved metabolic stability due to reduced susceptibility to oxidative degradation.

- Applications : Used as a building block in peptide-mimetic drug design, leveraging fluorine’s bioisosteric effects .

2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic Acid

- Substituents : Benzyl group at position 2.

- Molecular Formula: C₁₇H₁₇NO₂.

- Molecular Weight : 267.32 g/mol.

- Key Properties :

- The lipophilic benzyl group increases membrane permeability, enhancing bioavailability.

- Predicted pKa of 3.68 for the carboxylic acid group, suggesting moderate solubility in aqueous environments.

- Applications : Explored as a chiral intermediate in asymmetric synthesis .

2-[(tert-Butoxy)carbonyl]-5-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic Acid

- Substituents : tert-Butoxycarbonyl (Boc) protecting group at position 2; methyl group at position 4.

- Molecular Formula: C₁₆H₂₁NO₄.

- Molecular Weight : 291.34 g/mol.

- Key Properties: The Boc group enhances solubility in organic solvents and protects the amine during synthetic steps.

- Applications : Utilized in peptide coupling reactions and as a precursor for bioactive molecules .

8-Methylsulfanyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride

- Substituents : Methylsulfanyl (SCH₃) group at position 6.

- Molecular Formula : C₁₀H₁₄ClNS.

- Molecular Weight : 215.74 g/mol.

- Key Properties: The thioether group increases electron density at the 8-position, influencing redox properties. Potential for disulfide bond formation in biological systems.

- Applications : Investigated in the development of enzyme inhibitors targeting sulfur-binding domains .

6-Methyl-1,2,3,4-tetrahydroquinoline

- Substituents: Methyl group at position 6; non-carboxylic acid scaffold.

- Molecular Formula : C₁₀H₁₃N.

- Molecular Weight : 147.22 g/mol.

- Key Properties: Lacks the carboxylic acid moiety, reducing polarity and hydrogen-bonding capacity. Methyl substitution at position 6 alters ring conformation compared to isoquinoline derivatives.

- Applications : Primarily used in industrial synthesis; associated with neurotoxic analogs like MPTP (see for MPTP’s parkinsonism-inducing effects) .

Structural and Functional Insights

Substituent Effects

- Electron-Withdrawing Groups (e.g., -F) : Increase acidity of the carboxylic acid group and metabolic stability .

- Lipophilic Groups (e.g., -Benzyl) : Enhance membrane permeability but may reduce aqueous solubility .

- Protecting Groups (e.g., -Boc) : Facilitate synthetic modularity while masking reactive sites .

Biological Activity

(S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid (1MeTIQ) is a significant compound within the class of tetrahydroisoquinoline derivatives, which are known for their diverse biological activities. This article explores the biological activity of 1MeTIQ, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Overview of Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinolines (THIQs) are a class of compounds that have garnered attention due to their wide range of biological activities, including neuroprotective effects, anti-addictive properties, and potential anticancer applications. 1MeTIQ, as a derivative of THIQ, exhibits unique properties that contribute to its therapeutic potential.

Pharmacological Properties

-

Neuroprotective Effects :

- 1MeTIQ has been identified as a neuroprotectant against neurotoxins such as MPTP and rotenone. Research indicates that it may counteract oxidative stress and neuroinflammation, thereby protecting dopaminergic neurons in models of Parkinson's disease .

- Its mechanisms include inhibition of monoamine oxidase (MAO), scavenging of free radicals, and antagonism of the glutamatergic system .

- Anti-addictive Properties :

- Anticancer Activity :

The biological activity of 1MeTIQ can be attributed to several mechanisms:

- MAO Inhibition : By inhibiting MAO activity, 1MeTIQ increases the levels of neurotransmitters such as dopamine and serotonin in the brain, contributing to its neuroprotective effects.

- Free Radical Scavenging : The compound's ability to neutralize free radicals reduces oxidative stress in neuronal tissues.

- Glutamatergic Antagonism : By modulating glutamate signaling, 1MeTIQ may protect against excitotoxic damage associated with various neurodegenerative diseases.

Neuroprotection in Animal Models

A study assessed the protective effects of 1MeTIQ in mice subjected to MPTP-induced neurotoxicity. The results indicated that treatment with 1MeTIQ significantly improved motor function and reduced dopaminergic neuron loss compared to control groups .

Anti-Cancer Efficacy

In vitro studies on a series of substituted 1MeTIQ derivatives demonstrated their ability to induce apoptosis in cancer cell lines. The lead compound exhibited a Ki value of 5.2 µM against Bcl-2 protein, showcasing its potential as an anticancer agent .

Synthesis and Structural Activity Relationship (SAR)

The synthesis of (S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid has been achieved through various methods including chemoenzymatic approaches that ensure high enantiomeric purity. Understanding the SAR is crucial for developing more potent derivatives with improved biological activities .

Q & A

Basic Research Questions

Q. How can (S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid be synthesized with high enantiomeric purity?

- Methodology : The synthesis of chiral tetrahydroisoquinoline derivatives often involves asymmetric catalysis or chiral resolution. For example, spiroheterocyclic tetrahydroisoquinoline-1-ones are synthesized via reactions of homophthalic anhydride with ketimines, followed by X-ray crystallography and DFT calculations to confirm stereochemistry . Chiral HPLC or enzymatic resolution can further purify enantiomers. Key steps include protecting group strategies (e.g., tert-butoxycarbonyl) and monitoring reaction progress via LC-MS .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodology :

- X-ray crystallography : Resolves absolute configuration and molecular packing .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms the absence of regioisomers.

- Chiroptical methods : Circular dichroism (CD) or polarimetry validates enantiopurity .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology : Stability studies should assess degradation under varying temperatures, humidity, and light exposure. For similar tetrahydroisoquinolines, accelerated aging tests (40°C/75% RH for 6 months) and HPLC purity tracking are recommended. Avoid long-term storage in polar solvents (e.g., DMSO) to prevent racemization .

Advanced Research Questions

Q. What in vivo models are appropriate for studying the neuroprotective potential of this compound?

- Methodology : The 1-methyl-1,2,3,6-tetrahydropyridine (MPTP)-induced Parkinson’s model in marmosets is widely used. Behavioral assays (locomotor activity, hand-eye coordination) and post-mortem striatal dopamine quantification via HPLC-ECD can evaluate efficacy. Modafinil’s neuroprotection in similar models (41% dopamine preservation vs. 5% in controls) provides a benchmark for experimental design .

Q. How can researchers resolve contradictions between in vitro receptor binding affinity and in vivo pharmacological activity?

- Methodology :

- Pharmacokinetic profiling : Assess blood-brain barrier penetration via LC-MS/MS in rodent plasma and brain homogenates.

- Metabolite screening : Identify active/inactive metabolites using hepatic microsome assays.

- Receptor occupancy studies : PET imaging with radiolabeled analogs (e.g., iodine-123 derivatives) quantifies target engagement .

Q. What computational strategies optimize the compound’s interaction with opioid or dopaminergic receptors?

- Methodology :

- Molecular docking : Use crystal structures of receptor-ligand complexes (e.g., μ-opioid receptor PDB: 6DDF) to predict binding modes.

- MD simulations : Analyze stability of ligand-receptor interactions over 100-ns trajectories.

- QSAR modeling : Correlate substituent effects (e.g., methyl vs. chloro groups) with bioactivity data from analogues .

Data Conflict Resolution

Q. How to address discrepancies in reported anti-proliferative IC₅₀ values across cell lines?

- Methodology :

- Standardize assay conditions : Use identical cell passage numbers, serum concentrations, and incubation times.

- Control for off-target effects : Include isoquinoline-negative controls (e.g., 6-hydroxy derivatives) .

- Mechanistic studies : Evaluate apoptosis (Annexin V/PI staining) vs. cytostasis (BrdU incorporation) to clarify mode of action .

Experimental Design Considerations

Q. What in vitro assays best predict the compound’s potential as a DPP-IV inhibitor?

- Methodology :

- Enzyme inhibition assays : Measure IC₅₀ using fluorescent substrates (e.g., Gly-Pro-AMC) in recombinant DPP-IV.

- Selectivity screening : Test against related proteases (DPP-8, DPP-9) to minimize adverse effects.

- Structural analogs : Compare with known inhibitors (e.g., sitagliptin) to identify critical pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.